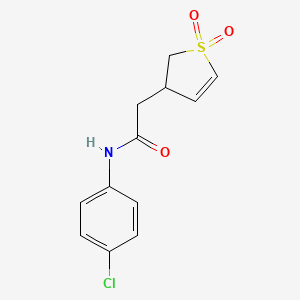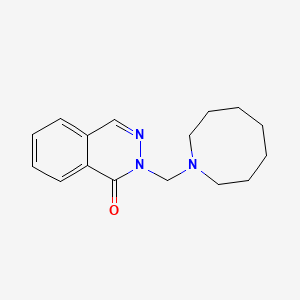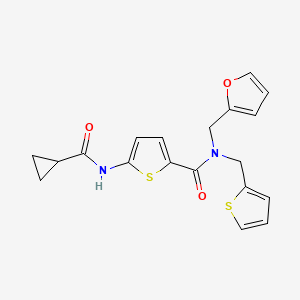
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide, also known as CPDT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPDT is a member of the thieno[3,2-d]pyrimidine family and has been found to exhibit potent anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression and inflammation. N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been found to activate the caspase-3 pathway, which leads to apoptosis in cancer cells. In addition, N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to exhibit potent anticancer and anti-inflammatory activities in various preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is its potent anticancer and anti-inflammatory activities. It has been found to be effective in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and its potential side effects.
Orientations Futures
There are several potential future directions for the research of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide. One direction could be the development of novel formulations of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide that improve its solubility and bioavailability. Another direction could be the investigation of the potential side effects of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and the development of strategies to mitigate these effects. Finally, more studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide involves the reaction of 4-chloroaniline with ethyl 2-oxo-3-phenylpropanoate in the presence of sodium ethoxide to form N-(4-chlorophenyl)-2-oxo-3-phenylpropanamide. This intermediate is then reacted with Lawesson's reagent to form N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide. The yield of this reaction is typically around 60-70%.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to exhibit potent anticancer and anti-inflammatory activities in various preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt/mTOR pathway. N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. These properties make N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide a promising candidate for the development of novel anticancer and anti-inflammatory therapies.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-18(16,17)8-9/h1-6,9H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJQBKXDDTNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)


![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)